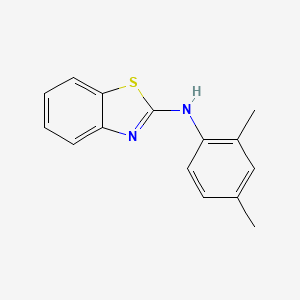

N-(2,4-二甲基苯基)-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

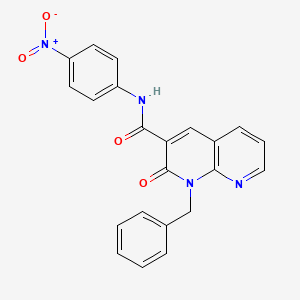

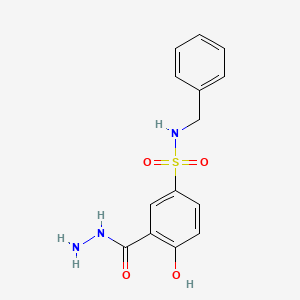

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMBA belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

科学研究应用

Neurotoxicity Studies

“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” and its metabolites are known to be potent neurotoxicants . They have been used in research to assess their cytotoxicity in HepG2 cells . This research is crucial for understanding the impact of these compounds on neurological health.

Insecticide/Acaricide Research

This compound is a metabolite of Amitraz, an insecticide/acaricide widely used to control parasitic diseases in honeybees . The study of this compound helps understand the efficacy and potential risks associated with the use of such pesticides.

Environmental Toxicology

Given its use in pesticides, studying “N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” is important for environmental toxicology. It helps assess the potential environmental impact and the risks associated with its accumulation in hive products .

Computational Toxicology

This compound has been used in predictive computational toxicology methods . These studies help predict the potential toxic effects of the compound on the central and peripheral nervous systems .

Organic Synthesis

“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

Polymer Synthesis

It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Synthesis of Imidazolinone Derivatives

“N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine” has been used in the synthesis of phenyl imidazolinone derivatives . These derivatives have potential applications in various fields, including medicinal chemistry.

Structural Analysis

The compound has been used in single-crystal X-ray diffraction analysis to confirm the structure of synthesized compounds . This is crucial in the field of crystallography and materials science.

作用机制

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as Amitraz, is the octopamine receptor of the central nervous system . Octopamine receptors play a crucial role in neurotransmission, and their activation or inhibition can lead to various physiological effects.

Mode of Action

Amitraz acts as an agonist at the octopamine receptor . It mimics the action of octopamine, a neurotransmitter in insects, leading to overstimulation of the receptor. This overstimulation causes overexcitation , leading to paralysis and death in insects . In addition, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the octopamine receptor by Amitraz affects several biochemical pathways. The most significant is the disruption of normal neurotransmission . Overstimulation of the octopamine receptor leads to an imbalance in the nervous system, causing the insect to become overexcited and eventually paralyzed .

Pharmacokinetics

The pharmacokinetics of Amitraz involves rapid metabolism to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid . The rapid metabolism suggests that Amitraz has a high bioavailability.

Result of Action

The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz is essential before 6.5 hours, and then the metabolic conversion occurs after 6.5 hours This suggests that the timing of Amitraz application could be a crucial factor in its effectiveness

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCXFYMTGQKLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)